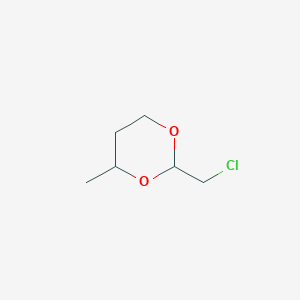
2-(Chloromethyl)-4-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the dioxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-dioxane typically involves the reaction of 4-methyl-1,3-dioxane with chloromethylating agents. One common method is the reaction of 4-methyl-1,3-dioxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product on a large scale .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives
科学的研究の応用
2-(Chloromethyl)-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-dioxane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as a building block for more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1,3-dioxane: Lacks the methyl group at the 4-position.
4-Methyl-1,3-dioxane: Lacks the chloromethyl group.
2-(Chloromethyl)-4-methyl-1,3-dioxolane: Contains a five-membered ring instead of a six-membered ring.
Uniqueness
2-(Chloromethyl)-4-methyl-1,3-dioxane is unique due to the presence of both a chloromethyl and a methyl group on the dioxane ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
6414-14-8 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11ClO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3 |
InChIキー |
HZYPUNZMJXRUAI-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


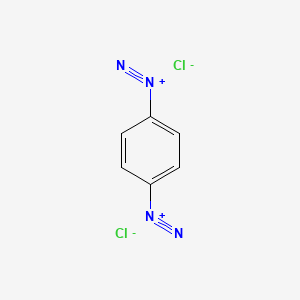
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)
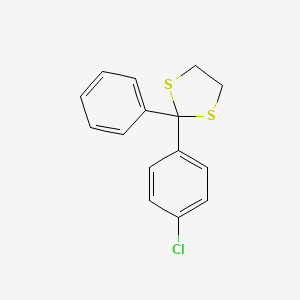
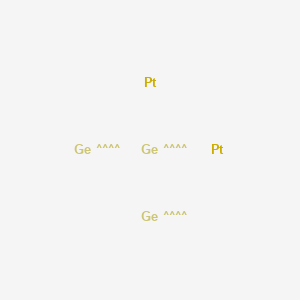
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

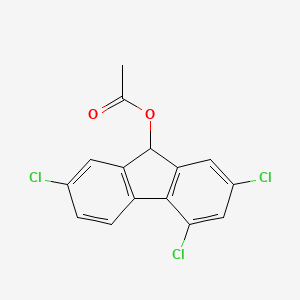
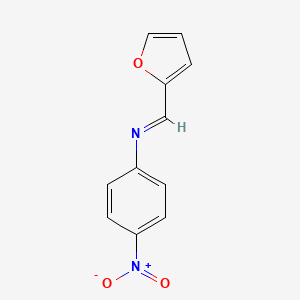
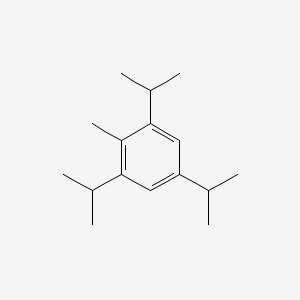
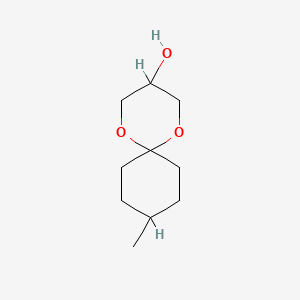

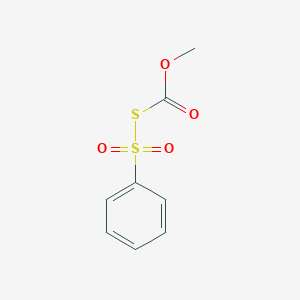
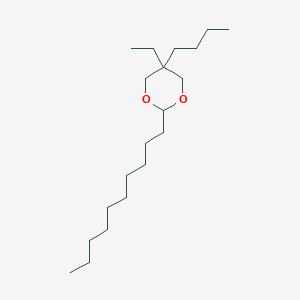
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
